

A Technical Guide to ROX Maleimide 5-Isomer: Properties and Applications

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Compound of Interest

Compound Name: *ROX maleimide, 5-isomer*

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This technical guide provides an in-depth overview of the solubility and handling characteristics of ROX (Rhodamine Red-X) maleimide 5-isomer, a fluorescent dye widely utilized in bioconjugation and cellular analysis. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for its use, and illustrates key chemical and procedural concepts through diagrams.

Core Properties of ROX Maleimide 5-Isomer

ROX maleimide 5-isomer is a thiol-reactive fluorescent probe belonging to the rhodamine family of dyes. Its maleimide functional group specifically reacts with sulfhydryl groups, most commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. This targeted reactivity makes it an invaluable tool for labeling biomolecules for subsequent detection and analysis in various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

Solubility Profile

The solubility of ROX maleimide 5-isomer is a critical factor for its effective use in labeling protocols. While precise quantitative solubility can vary slightly between batches and manufacturers, the following table summarizes the available qualitative and quantitative solubility data for ROX maleimide 5-isomer and related rhodamine compounds.

Compound	Solvent	Solubility	Citation(s)
ROX maleimide, 5-isomer	DMSO, DMF	Good solubility	[1]
5(6)-ROX	DMSO	20 mg/mL	[2]
Rhodamine 123 (chloride)	Ethanol, DMSO, DMF	~10 mg/mL	[3]
Rhodamine B	DMSO	96 mg/mL	[4]
Rhodamine B	Water	8-15 g/L	[5][6]
Rhodamine B	Ethanol	15 g/L	[5][6]

It is important to note that for bioconjugation reactions, stock solutions of ROX maleimide 5-isomer are typically prepared in anhydrous DMSO or DMF at concentrations ranging from 1 to 20 mM.

Experimental Protocols

Protocol for Protein Labeling with ROX Maleimide 5-Isomer

This protocol outlines a general procedure for the covalent labeling of proteins with ROX maleimide 5-isomer. Optimization may be required for specific proteins and applications.

Materials:

- ROX maleimide 5-isomer
- Protein of interest containing free sulfhydryl groups
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 6.5-7.5. The buffer should be free of any thiol-containing compounds.
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

- Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
 - If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or gel filtration prior to adding the maleimide dye.
 - To prevent re-oxidation of thiols, it is recommended to degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Dye Preparation:
 - Prepare a stock solution of ROX maleimide 5-isomer in anhydrous DMSO or DMF at a concentration of 10-20 mM.
- Conjugation Reaction:
 - Add the ROX maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove the unreacted dye and byproducts by gel filtration, dialysis, or another suitable chromatographic technique.

General Protocol for Determining the Solubility of ROX Maleimide 5-Isomer

This protocol describes a method to determine the solubility of ROX maleimide 5-isomer in a given solvent.

Method 1: Saturated Solution Preparation

- Add a small, accurately weighed amount of ROX maleimide 5-isomer to a known volume of the desired solvent in a vial.
- Agitate the mixture (e.g., using a vortex or shaker) at a constant temperature until no more solid dissolves and equilibrium is reached. The presence of undissolved solid is crucial.^{[7][8]}
- Carefully separate the saturated solution from the undissolved solid by centrifugation or filtration.
- Determine the concentration of the dye in the saturated solution using one of the following methods.

Method 2: Gravimetric Analysis

- Accurately weigh an empty, dry container.
- Transfer a known volume of the clear saturated solution to the container.
- Evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the dye.
- Weigh the container with the dried dye residue.
- Calculate the mass of the dissolved dye and determine the solubility in g/L or mg/mL.

Method 3: Spectrophotometric Analysis

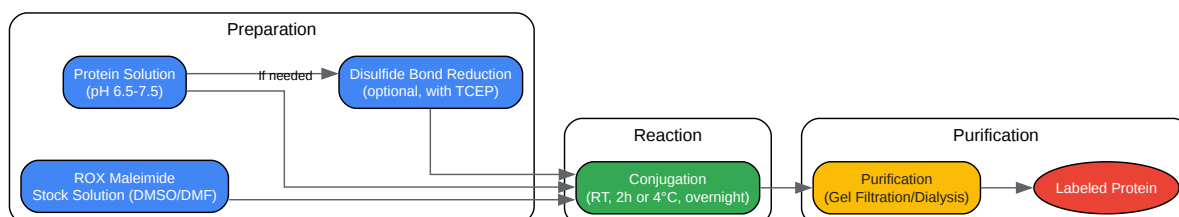
- Prepare a series of standard solutions of ROX maleimide 5-isomer of known concentrations in the solvent of interest.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for ROX, which is approximately 570 nm.^[1]

- Create a calibration curve by plotting absorbance versus concentration.
- Dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.
- Calculate the original concentration of the saturated solution, which represents the solubility.

[9][10]

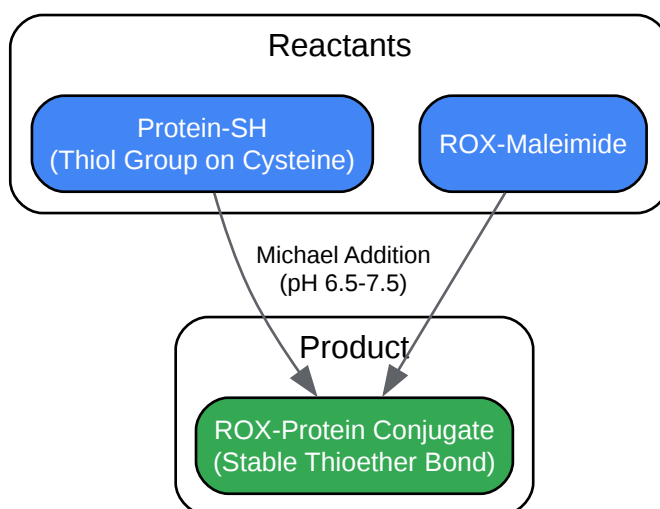
Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.



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Bioconjugation workflow for labeling proteins with ROX maleimide.



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Chemical reaction of a thiol group with a maleimide.

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